黄芪甲苷

描述

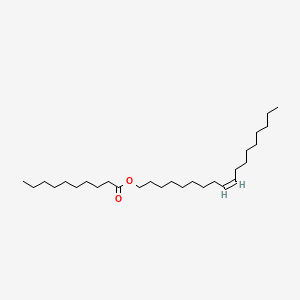

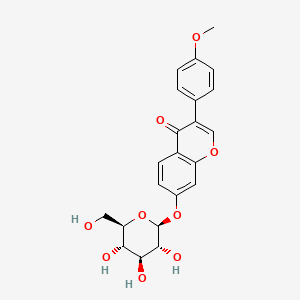

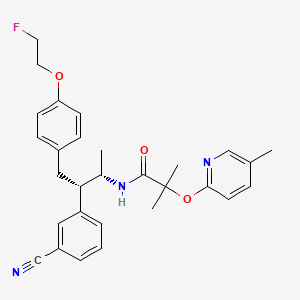

Ononin is an isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin . It is the 4’-O-methoxy derivative of the parent isoflavone daidzein . It is found in a number of plants and herbs like soybean and Glycyrrhiza uralensis .

Molecular Structure Analysis

Ononin has a molecular formula of C22H22O9 . It is the 7-O-β-D-glucopyranoside of formononetin, which in turn is the 4’-O-methoxy derivative of the parent isoflavone daidzein .Chemical Reactions Analysis

Ononin has been shown to have anti-tumorigenic and anti-migratory properties in MG-63 and U2OS osteosarcoma cell lines . These effects were compared with the standard chemotherapeutic drug, doxorubicin (DOX), as a positive control .Physical And Chemical Properties Analysis

Ononin has a molecular weight of 430.40 g/mol . Its CAS number is 486-62-4 . It is stable if stored as directed and should be protected from light and heat .科学研究应用

Anti-Cancer Properties

Ononin has shown promising results in the field of cancer research. It has been found to have anti-invasive and anti-migratory effects on human osteosarcoma cells . The compound limits the MMP2/9 and EGFR-Erk1/2 pathway, which are crucial for cancer cell migration and invasion . This suggests that Ononin could potentially be an effective agent against the metastasis of osteosarcoma .

Neuroprotective Effects

Ononin has been found to exert neuroprotective effects against cerebral ischemia/reperfusion (I/R) injury . It suppresses I/R injury-stimulated neuroinflammation in rat models . The compound has been shown to increase water content, reduce the volume of infarct, improve neurological deficit score, and exert antioxidant, anti-inflammatory, and neuroprotective efficacy against cerebral I/R injury-induced rats .

Anti-Inflammatory and Antioxidant Properties

Ononin is known to have various pharmacological properties, including antioxidant and anti-inflammatory activities . These properties can be attributed to the compound’s ability to reduce the production of reactive oxygen species (ROS) and the levels of pro-inflammatory markers .

Potential Treatment for Neurodegenerative Diseases

Research has shown beneficial effects of Ononin on inflammation and various diseases such as neurodegenerative diseases (Alzheimer’s disease and cerebral ischemia/reperfusion) .

Antiviral and Antifungal Properties

Ononin has been found to be effective against viral and fungal infections (Influenza A and Candidiasis) .

Potential Treatment for Diabetes Nephropathy

Ononin has shown potential in the treatment of diabetes nephropathy .

Potential Treatment for Osteoarthritis

Ononin has been found to be beneficial in the treatment of osteoarthritis .

Potential Treatment for Obesity and Acute Myocardial Infarction (AMI)

Ononin has shown potential in the treatment of obesity and acute myocardial infarction (AMI) .

作用机制

Ononin, also known as Formononetin glucoside, is an isoflavone glycoside found in various plants such as soybean and Glycyrrhiza uralensis . It has been shown to have various therapeutic effects in different laboratory tests . This article aims to provide a comprehensive review of the mechanism of action of Ononin.

Target of Action

Ononin primarily targets the Epidermal Growth Factor Receptor (EGFR), which is crucial for promoting tumor metastasis and is associated with poor prognosis . Overexpression of EGFR is observed in approximately 70% of triple-negative breast cancer (TNBC) patients .

Mode of Action

Ononin interacts with its targets, primarily EGFR, and results in changes that suppress cellular proliferation and induce apoptosis . It directly suppresses cell adhesion, invasiveness, and motility . Furthermore, Ononin treatment reduces EGFR phosphorylation .

Biochemical Pathways

Ononin affects several biochemical pathways. It suppresses the EGFR-mediated PI3K/Akt/mTOR pathway, which is crucial in cell survival and growth . It also inhibits the ERK/JNK/p38 signaling pathway, which plays a key role in cell proliferation and differentiation .

Pharmacokinetics

The oral bioavailability of Ononin is relatively low, leading to lower oral efficacy . Intestinal bacterial metabolic pathways may include demethylation and deglycosylation, which could lead to the formation of formononetin and/or daidzein .

Result of Action

Ononin effectively suppresses cellular proliferation and induces apoptosis, as evidenced by cell viability assays, colony formation assays, and expression of apoptosis markers . It also reduces the metastatic capabilities of TNBC cells . In TNBC xenograft lung metastatic models, Ononin treatment significantly reduces tumor growth and lung metastasis .

Action Environment

The action of Ononin can be influenced by environmental factors. For instance, in the context of cerebral ischemia/reperfusion (I/R) injury, Ononin has been shown to successfully attenuate I/R injury-induced neuroinflammation in rats, thus minimizing neuronal injury .

安全和危害

属性

IUPAC Name |

3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJLSBDCWOSMHL-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964089 | |

| Record name | Ononin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ononin | |

CAS RN |

486-62-4 | |

| Record name | Ononin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formononetin glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ononin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ONONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0Z637970U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of ononin?

A1: Research indicates that ononin interacts with several key signaling pathways involved in various cellular processes. Studies have shown ononin's ability to inhibit the epidermal growth factor receptor (EGFR) - extracellular signal-regulated kinase 1/2 (ERK1/2) pathway [, ], the mitogen-activated protein kinase (MAPK) pathway [, ], and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway [, , ]. Additionally, ononin has demonstrated the ability to activate sirtuin 3 (SIRT3) [] and trigger mitophagy, a process of selective degradation of mitochondria [].

Q2: How does ononin's interaction with these targets influence its biological activity?

A2: Ononin's modulation of these pathways contributes to its diverse pharmacological activities. For example, inhibition of the EGFR-ERK1/2 pathway is linked to its anti-tumorigenic and anti-migratory effects in osteosarcoma []. Similarly, the suppression of MAPK and NF-κB signaling pathways contributes to its anti-inflammatory effects, particularly in the context of rheumatoid arthritis [, ]. Furthermore, the activation of SIRT3 has been associated with ononin's cardioprotective effects against doxorubicin-induced cardiotoxicity [].

Q3: What is the chemical structure of ononin?

A3: Ononin is an isoflavone glycoside, specifically the 7-O-β-d-glucoside of formononetin.

Q4: What are the molecular formula and weight of ononin?

A4: The molecular formula of ononin is C22H22O9, and its molecular weight is 430.4 g/mol.

Q5: Is there any spectroscopic data available for ononin?

A5: Several studies employed various spectroscopic techniques to characterize ononin and its metabolites. Techniques like nuclear magnetic resonance (NMR) [, , , ], mass spectrometry (MS) [, , , , , , ], and ultraviolet-visible (UV-Vis) spectroscopy [, ] have been used for structural elucidation and quantification.

Q6: What are the potential therapeutic applications of ononin?

A6: Research suggests a wide array of potential therapeutic applications for ononin, including:

- Anti-cancer activity: Ononin has shown promising anti-tumor effects against various cancers, including osteosarcoma [], non-small cell lung cancer [], laryngeal cancer [], and thyroid cancer [].

- Anti-inflammatory activity: Ononin exhibits anti-inflammatory effects, especially in models of colitis [] and rheumatoid arthritis [].

- Cardioprotective effects: Ononin has demonstrated cardioprotective properties, particularly against doxorubicin-induced cardiotoxicity [].

- Osteoporosis treatment: Ononin has shown potential in preventing ovariectomy-induced osteoporosis in rat models [].

Q7: What is known about the pharmacokinetics of ononin?

A7: Studies have investigated the absorption, distribution, metabolism, and excretion (ADME) of ononin. Research indicates that ononin is metabolized into various metabolites, including formononetin, in the intestine [, , ]. The bioavailability of ononin is relatively low compared to its aglycone, formononetin []. Interestingly, ononin exhibits better absorption in the large intestine compared to the small intestine [].

Q8: What analytical methods are used to characterize and quantify ononin?

A8: Various analytical techniques have been employed to identify, quantify, and monitor ononin in different matrices. These include:

- High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detectors (DAD) and mass spectrometry (MS) [, , , , , ].

- Gas chromatography-mass spectrometry (GC-MS) [].

- Ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS [, ].

Q9: How is the quality of ononin ensured during research and development?

A12: Quality control is crucial in ensuring the reliability and reproducibility of research findings. Several studies highlighted the importance of rigorous analytical method validation, including assessments of linearity, sensitivity, precision, and accuracy [, , , ]. Additionally, the use of appropriate reference standards and internal standards is crucial for accurate quantification [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)](/img/structure/B1677256.png)

![3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1677257.png)

![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)

![1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid](/img/structure/B1677259.png)